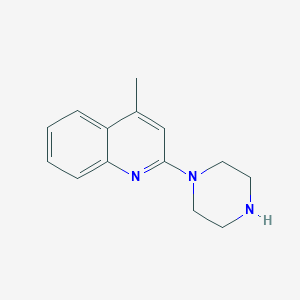

4-Methyl-2-piperazin-1-yl-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRABWZMGNEZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344673 | |

| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644626 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50693-78-2 | |

| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for 4-Methyl-2-piperazin-1-yl-quinoline

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-piperazin-1-yl-quinoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyl-2-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2][3] Its synthesis is a critical step in the development of novel drug candidates. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore both classical and modern synthetic approaches, namely Nucleophilic Aromatic Substitution (S_NAr) and the Palladium-Catalyzed Buchwald-Hartwig Amination, offering field-proven insights to guide researchers in their experimental design and execution.

Introduction and Retrosynthetic Analysis

This compound is a heterocyclic compound featuring a quinoline nucleus substituted with a methyl group at the C4 position and a piperazine ring at the C2 position.[4] The quinoline and piperazine moieties are well-established pharmacophores, and their combination in a single molecular entity often leads to compounds with enhanced biological activity.[1][5]

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, both centered on the formation of the C2-N bond between the quinoline core and the piperazine ring. This leads to two main synthetic strategies starting from a common precursor, 2-chloro-4-methylquinoline, and piperazine.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 2-Chloro-4-methylquinoline

Both primary pathways rely on the availability of 2-chloro-4-methylquinoline. This precursor is typically synthesized via a two-step process: quinoline ring formation followed by chlorination.

Step 1: Combes Quinoline Synthesis

The Combes synthesis provides a straightforward method for constructing the 4-methylquinoline core from aniline and acetylacetone (2,4-pentanedione) under acidic conditions.

-

Mechanism: The reaction proceeds via the formation of a β-amino-α,β-unsaturated ketone (an enaminone) intermediate from the condensation of aniline and acetylacetone. Subsequent acid-catalyzed cyclization and dehydration yield the aromatic quinoline ring.

Step 2: Chlorination of 2-Hydroxy-4-methylquinoline

The initial product of the Combes synthesis is 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one). This intermediate is then converted to the desired 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Mechanism: The hydroxyl group of the quinolinone tautomer is converted into a better leaving group by POCl₃, which is then displaced by a chloride ion.

Caption: Workflow for the synthesis of the 2-chloro-4-methylquinoline precursor.

Pathway I: Nucleophilic Aromatic Substitution (S_NAr)

This classical method is the most direct approach for coupling piperazine to the quinoline core. It relies on the inherent electrophilicity of the C2 position of the quinoline ring, which is enhanced by the ring nitrogen atom.[6]

Principle and Mechanistic Insight

The S_NAr reaction proceeds through a two-step addition-elimination mechanism.[7] The nucleophilic nitrogen of piperazine attacks the electron-deficient C2 carbon of 2-chloro-4-methylquinoline, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride leaving group.

-

Causality Behind Experimental Choices: The reaction is often performed at elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring in the intermediate step.[8] Using an excess of piperazine is common practice; it serves as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can be used.[5] High-boiling point, polar aprotic solvents like DMSO or DMF are often chosen to ensure solubility of the reactants and to facilitate the reaction at high temperatures.

Caption: Reaction scheme for the S_NAr pathway.

Experimental Protocol: S_NAr

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylquinoline (1.0 eq.).

-

Reagent Addition: Add anhydrous piperazine (3.0-5.0 eq.) followed by a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into ice-water to precipitate the product.

-

Extraction: If necessary, make the aqueous solution basic with NaOH and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative that utilizes a palladium catalyst to form the C-N bond.[9] This cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to traditional methods.[9][10]

Principle and Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-4-methylquinoline to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: Piperazine coordinates to the palladium center. A base then deprotonates the coordinated piperazine to form a palladium-amido complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst.

-

Causality Behind Experimental Choices: The choice of ligand is paramount to the success of the Buchwald-Hartwig reaction.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the oxidative addition and, most importantly, facilitate the difficult reductive elimination step, preventing side reactions like beta-hydride elimination.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the piperazine in the catalytic cycle without competing as a nucleophile. Anhydrous, deoxygenated solvents like toluene or dioxane are necessary to prevent catalyst deactivation.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Reagent Addition: Add 2-chloro-4-methylquinoline (1.0 eq.) and piperazine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the final product.

Comparative Analysis of Synthetic Pathways

The choice between S_NAr and Buchwald-Hartwig amination depends on several factors, including substrate complexity, desired yield, and available laboratory resources.

| Feature | Nucleophilic Aromatic Substitution (S_NAr) | Buchwald-Hartwig Amination |

| Conditions | Harsh (high temp., often >100°C) | Milder (moderate temp., 80-110°C) |

| Catalyst | None required (typically) | Palladium catalyst and phosphine ligand required |

| Base | Excess amine or inorganic base (K₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu) |

| Scope | Limited by electronics of the quinoline ring | Broader; less sensitive to ring electronics |

| Functional Groups | Less tolerant to sensitive functional groups | High tolerance for a wide range of groups |

| Cost & Simplicity | Lower cost, simpler setup | Higher cost (catalyst/ligand), requires inert atmosphere |

| Scalability | Generally straightforward to scale up | Can be challenging due to catalyst cost and sensitivity |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The Nucleophilic Aromatic Substitution pathway offers a direct, catalyst-free, and cost-effective method, making it suitable for large-scale production where the substrate is sufficiently reactive. In contrast, the Palladium-Catalyzed Buchwald-Hartwig Amination provides a more versatile and modern approach, offering milder conditions and exceptional functional group tolerance, which is invaluable for the synthesis of complex analogues in a drug discovery setting. The selection of the optimal pathway requires a careful evaluation of the specific research goals, substrate scope, and economic considerations. Both methodologies are powerful tools in the arsenal of the medicinal chemist for accessing this important heterocyclic scaffold.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H17N3 | CID 598754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. US4146719A - Piperazinyl derivatives of quinoline carboxylic acids - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Quinoline-Piperazine Hybrids

Abstract

The strategic amalgamation of quinoline and piperazine scaffolds has given rise to a versatile class of hybrid molecules with a remarkable spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the current understanding of quinoline-piperazine hybrids, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. By delving into the mechanistic underpinnings of their actions, presenting a curated collection of quantitative data, and providing detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals. The guide is designed to not only inform but also to empower the scientific community to further investigate and harness the therapeutic potential of this promising chemical space.

Introduction: The Power of the Hybrid Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. Its rigid, planar structure allows for effective interaction with various biological targets. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, is a common linker in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability, and to provide a flexible yet constrained connection between different pharmacophoric elements.

The hybridization of these two moieties creates a molecular architecture that can simultaneously engage with multiple biological targets or present a unique three-dimensional arrangement for enhanced binding affinity and selectivity. This guide will dissect the multifaceted biological activities of these hybrids, offering insights into their mechanisms of action and providing the practical tools necessary for their evaluation.

Anticancer Activities: A Multi-pronged Assault on Malignancy

Quinoline-piperazine hybrids have emerged as a significant class of anticancer agents, exhibiting efficacy through diverse mechanisms of action.[1][2] Their ability to target key cellular processes involved in cancer progression makes them compelling candidates for further development.

Mechanism of Action

A primary mechanism through which quinoline-piperazine hybrids exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6] By blocking the ATP-binding site of VEGFR-2, these hybrids can inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis.[7][8]

Caption: Disruption of microtubule dynamics by quinoline-piperazine hybrids.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-piperazine hybrids against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | Lung Cancer | 43.1 | |

| 10g | Breast Cancer | 59.1 | |

| 6a | Triple-Negative Breast Cancer (MDA-MB-231) | 1.415 ± 0.16 | |

| 6g | Triple-Negative Breast Cancer (MDA-MB-231) | 1.484 ± 0.13 | |

| 23 | Breast Cancer (MDA-MB-468) | ~1.00 (GI50) | |

| 25 | Non-Small Cell Lung Cancer (HOP-92) | ~1.35 (GI50) | |

| 4g | Breast Cancer (MCF-7) | 3.02 ± 0.63 | |

| 22 | Breast Cancer (MCF-7) | 0.227 | |

| 22 | Cervical Cancer (HeLa) | 0.136 | |

| 22 | Colon Cancer (DLD1) | 1.277 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well flat-bottom sterile culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline-piperazine hybrid compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinoline-piperazine hybrid compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Inhibition of bacterial DNA gyrase by quinoline-piperazine hybrids.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-piperazine hybrids against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 10g | Staphylococcus aureus | 0.03 | |

| [9] | 10g | Moraxella catarrhalis | 0.06 |

| [9] | 11e | Moraxella catarrhalis | 0.03 |

| [9] | 10f | Moraxella catarrhalis | 1 |

| [9] | 7b | Staphylococcus aureus | 2 |

| [10] | 7b | Klebsiella pneumoniae | 50 |

| [10] | 7h | Staphylococcus aureus | 20 |

| [10] | 6F | Escherichia coli | 62.5 |

| [1] | 6I | Escherichia coli | 62.5 |

| [1] | VII | MRSA | 0.0002 |

| [11] |

Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial culture in logarithmic growth phase

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the quinoline-piperazine hybrid

-

Sterile forceps or disk dispenser

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

-

-

Disk Application:

-

Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the inoculated agar.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

-

-

Interpretation:

-

Compare the measured zone diameters to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

-

Experimental Workflow: Agar Disk Diffusion

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Antiviral Activities: A New Frontier in Viral Inhibition

The development of broad-spectrum antiviral agents is a critical global health priority. Quinoline-piperazine hybrids have shown promise against a variety of viruses, including influenza A virus and SARS-CoV-2.

#[12][13]### 4.1. Mechanism of Action: Inhibition of Viral Replication

The antiviral activity of quinoline-piperazine hybrids can be attributed to their ability to interfere with various stages of the viral life cycle. For instance, against influenza A virus, some compounds have been shown to inhibit viral RNA transcription and replication within the host cell nucleus. Th[13]is prevents the synthesis of new viral components and halts the propagation of the infection.

Signaling Pathway: Influenza A Virus Replication Cycle and Inhibition

Caption: Inhibition of the influenza A virus replication cycle by quinoline-piperazine hybrids.

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected quinoline-piperazine hybrids, expressed as EC50 or IC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound ID | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| 9b | Influenza A Virus | - | 0.88 - 6.33 (IC50) | |

| [13] | 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A Virus | - | 0.88 - 4.92 (IC50) |

| [13] | Jun13296 | SARS-CoV-2 PLpro | - | 0.1 (EC50) |

| [12] | Jun13308 | SARS-CoV-2 PLpro | - | 0.5 (EC50) |

| [12] | QL47 (267) | Dengue Virus 2 | - | 0.343 (IC50) |

| [14] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Confluent monolayer of susceptible host cells in 6- or 12-well plates

-

Virus stock of known titer

-

Quinoline-piperazine hybrid compounds

-

Serum-free medium

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative (e.g., 10% formalin)

Procedure:

-

Cell Preparation:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

-

Virus Adsorption:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and infect the monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

-

Incubate for 1-2 hours to allow for virus adsorption.

-

-

Compound Treatment and Overlay:

-

Prepare serial dilutions of the quinoline-piperazine hybrid in the overlay medium.

-

After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the compound. Include a virus control (no compound) and a cell control (no virus).

-

Allow the overlay to solidify at room temperature.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-5 days).

-

-

Plaque Visualization:

-

After incubation, fix the cells with the fixative solution.

-

Remove the overlay and stain the cell monolayer with the staining solution.

-

Gently wash the plates with water and allow them to air dry. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

-

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the plaque reduction assay to evaluate antiviral activity.

Neuroprotective Activities: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Quinoline-piperazine hybrids have emerged as promising neuroprotective agents due to their multi-target-directed ligand (MTDL) nature.

#[15][16][17]### 5.1. Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of these hybrids are often attributed to their ability to simultaneously address multiple pathological hallmarks of neurodegenerative diseases.

In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and a deficit in the neurotransmitter acetylcholine are key pathological features. Some quinoline-piperazine hybrids act as cholinesterase inhibitors, increasing the levels of acetylcholine in the synaptic cleft. Fu[15][18]rthermore, they can interfere with the aggregation of Aβ peptides, a process that is thought to be a primary driver of neurotoxicity.

[16]*

Mechanism: Alzheimer's Disease Pathogenesis and Intervention

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

mechanism of action of 4-Methyl-2-piperazin-1-yl-quinoline

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-2-(piperazin-1-yl)quinoline as a PI3K Inhibitor

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a piperazine moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, notably in the realm of oncology. This guide provides a detailed examination of the mechanism of action of a representative compound, 4-Methyl-2-(piperazin-1-yl)quinoline (herein referred to as 4M2PQ), a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. As a Senior Application Scientist, this document is structured to provide not just a description of the mechanism, but also the scientific rationale behind the experimental approaches used to elucidate it, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Target Identification and Biochemical Characterization

The initial step in characterizing a novel compound like 4M2PQ is to identify its molecular target. Based on the structural alerts from its quinoline-piperazine core, a primary hypothesis was its interaction with protein kinases, a family of enzymes frequently targeted by this chemical class.

Kinase Panel Screening

To identify the specific kinase target(s) of 4M2PQ, an extensive kinase panel screening was conducted. This high-throughput assay measures the inhibitory effect of the compound against a large number of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Preparation of Reagents : A stock solution of 4M2PQ in DMSO is prepared. Kinase, substrate, and ATP solutions are prepared in the appropriate assay buffer.

-

Assay Plate Setup : In a 384-well plate, 4M2PQ is serially diluted.

-

Kinase Reaction : The respective kinase and its specific substrate are added to the wells containing the compound.

-

Initiation of Reaction : The kinase reaction is initiated by adding a concentration of ATP that is close to its Michaelis-Menten constant (Km).

-

Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection : The reaction is stopped, and the amount of product formed is quantified. This is often done using methods that measure the remaining ATP (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., HTRF®).

-

Data Analysis : The percentage of inhibition for each concentration of 4M2PQ is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

The results from the kinase panel screening revealed a potent and selective inhibition of the p110α subunit of PI3K by 4M2PQ.

Biophysical Validation of Target Engagement

To confirm a direct interaction between 4M2PQ and PI3Kα, biophysical assays such as Surface Plasmon Resonance (SPR) were employed. SPR provides real-time, label-free detection of binding events.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization : Recombinant human PI3Kα is immobilized on a sensor chip.

-

Binding Analysis : A series of concentrations of 4M2PQ are injected over the sensor surface.

-

Data Acquisition : The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured and recorded as a sensorgram.

-

Kinetic Analysis : The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Table 1: Biochemical and Biophysical Data for 4M2PQ

| Parameter | Value | Method |

| PI3Kα IC50 | 15 nM | In Vitro Kinase Assay |

| PI3Kβ IC50 | 250 nM | In Vitro Kinase Assay |

| PI3Kγ IC50 | 400 nM | In Vitro Kinase Assay |

| PI3Kδ IC50 | 350 nM | In Vitro Kinase Assay |

| PI3Kα KD | 25 nM | Surface Plasmon Resonance |

The data in Table 1 demonstrates that 4M2PQ is a potent inhibitor of PI3Kα with good selectivity over the other Class I PI3K isoforms. The low nanomolar KD value from the SPR analysis confirms a high-affinity, direct binding interaction.

Mechanism of Inhibition

To understand how 4M2PQ inhibits PI3Kα, enzyme kinetic studies were performed. These experiments involved measuring the initial reaction rates at different concentrations of both the substrate (ATP) and the inhibitor. The results, when plotted as a Lineweaver-Burk plot, showed that increasing concentrations of 4M2PQ resulted in a series of lines with a common y-intercept but different x-intercepts. This pattern is characteristic of competitive inhibition, indicating that 4M2PQ binds to the ATP-binding pocket of PI3Kα and competes with the endogenous ATP.

Part 2: Cellular Mechanism of Action and Pathway Analysis

The next critical phase is to determine if the biochemical activity of 4M2PQ translates into a cellular effect. The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

Inhibition of PI3K Signaling in Cells

The functional consequence of PI3Kα inhibition by 4M2PQ in a cellular context was assessed by measuring the phosphorylation status of downstream effectors, primarily Akt. A Western blot analysis was performed on lysates from a cancer cell line with a known activating mutation in the PI3Kα gene (e.g., MCF-7) after treatment with 4M2PQ.

Experimental Protocol: Western Blot for Phospho-Akt

-

Cell Culture and Treatment : MCF-7 cells are cultured and then treated with increasing concentrations of 4M2PQ for a specified time.

-

Cell Lysis : The cells are lysed to extract total protein.

-

Protein Quantification : The protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

-

Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : The intensity of the phospho-Akt band is normalized to the total Akt band to determine the dose-dependent effect of 4M2PQ on Akt phosphorylation.

The results demonstrated a dose-dependent decrease in the phosphorylation of Akt at Ser473, confirming that 4M2PQ effectively inhibits PI3K signaling in cancer cells.

Antiproliferative Effects

The inhibition of the PI3K/Akt/mTOR pathway is expected to lead to a reduction in cell proliferation. This was evaluated using a cell viability assay.

Table 2: Cellular Activity of 4M2PQ

| Cell Line | PI3Kα Status | GI50 | Assay |

| MCF-7 | E545K (mutant) | 50 nM | CellTiter-Glo® |

| HCT116 | H1047R (mutant) | 75 nM | CellTiter-Glo® |

| MDA-MB-231 | Wild-type | >10 µM | CellTiter-Glo® |

The GI50 values in Table 2 show that 4M2PQ potently inhibits the growth of cancer cell lines with activating PI3Kα mutations, while having minimal effect on cells with wild-type PI3Kα. This provides a clear link between the molecular target and the cellular phenotype.

Part 3: Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex biological systems and experimental designs.

Caption: Experimental workflow for the characterization of 4M2PQ.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4M2PQ.

Conclusion

The comprehensive analysis detailed in this guide establishes 4-Methyl-2-(piperazin-1-yl)quinoline (4M2PQ) as a potent and selective, ATP-competitive inhibitor of PI3Kα. The compound's mechanism of action has been systematically elucidated, from direct target engagement and biochemical inhibition to the suppression of downstream signaling pathways in cancer cells, ultimately leading to an anti-proliferative effect. This body of evidence provides a robust foundation for the further preclinical and clinical development of 4M2PQ as a potential therapeutic agent for cancers harboring PI3Kα mutations. The experimental protocols and validation systems described herein represent a standard, rigorous approach in modern drug discovery and can serve as a template for the characterization of other novel kinase inhibitors.

A Comprehensive Technical Guide to the Synthesis of Novel 4-Methyl-2-piperazin-1-yl-quinoline Derivatives

This guide provides an in-depth exploration of the synthetic methodologies for novel 4-Methyl-2-piperazin-1-yl-quinoline derivatives, compounds of significant interest in medicinal chemistry and drug development. We will delve into the strategic considerations for their synthesis, present a detailed, field-proven protocol, and discuss the critical aspects of their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to expand their understanding and practical application of quinoline chemistry.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The introduction of a piperazine moiety, a common pharmacophore in its own right, can significantly modulate a compound's physicochemical properties, such as solubility and basicity, and its interaction with biological targets.[3][4] Specifically, this compound derivatives are a class of compounds with potential applications in various therapeutic areas, necessitating robust and efficient synthetic strategies.

Strategic Approaches to the Synthesis of 2,4-Disubstituted Quinolines

Several classical and modern synthetic methods are available for the construction of the quinoline core.[5] The choice of a particular route depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. For the synthesis of 2,4-disubstituted quinolines, prominent methods include the Combes, Doebner-von Miller, and Friedländer syntheses.[5][6]

-

Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines.[5]

-

Doebner-von Miller Reaction: This robust reaction utilizes an aniline and an α,β-unsaturated carbonyl compound, typically catalyzed by a strong acid, to produce quinolines.[7][8][9]

-

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[10][11][12][13][14]

An alternative and often highly effective strategy for the synthesis of 2-piperazinyl-quinolines involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline ring. This approach is particularly advantageous when the piperazine moiety is introduced in a later synthetic step, allowing for greater molecular diversity. A common precursor for this strategy is a 2-chloroquinoline derivative, which readily undergoes substitution with amines like piperazine.

This guide will focus on a convergent synthesis strategy that combines the construction of the 4-methyl-2-chloroquinoline core followed by a nucleophilic aromatic substitution with piperazine. This approach offers high yields and a modularity that is beneficial for the synthesis of a library of related derivatives.

Synthetic Workflow and Mechanism

The proposed synthetic pathway is a two-step process. The first step is the synthesis of the 4-methyl-2-hydroxyquinoline intermediate via the Gould-Jacobs reaction.[15][16][17][18] This is followed by chlorination and subsequent nucleophilic aromatic substitution with piperazine.

Caption: Synthetic workflow for this compound.

The key mechanistic step in this synthesis is the nucleophilic aromatic substitution of the 2-chloroquinoline with piperazine. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position for nucleophilic attack.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Detailed Experimental Protocol

Synthesis of 4-Methyl-2-hydroxyquinoline

This procedure is adapted from the Gould-Jacobs reaction.[15][16][18]

Materials:

-

m-Toluidine

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Diphenyl ether

-

Phosphorus oxychloride (POCl₃)

-

Piperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of Diethyl (m-tolyamino)methylenemalonate

-

In a round-bottom flask, combine m-toluidine (1.0 eq), diethyl malonate (1.1 eq), and triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of acetic anhydride.

-

Heat the mixture at 140-150 °C for 2 hours, distilling off the ethanol formed during the reaction.

-

Cool the reaction mixture and purify the crude product by vacuum distillation or crystallization from ethanol to yield the intermediate.

Step 2: Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

Add the diethyl (m-tolyamino)methylenemalonate intermediate to a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to 250 °C for 30 minutes.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis and Decarboxylation to 4-Methyl-2-hydroxyquinoline

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the 4-methyl-2-hydroxyquinoline.

-

Filter the solid, wash with cold water, and dry.

Synthesis of 2-Chloro-4-methylquinoline

-

In a round-bottom flask equipped with a reflux condenser, carefully add 4-methyl-2-hydroxyquinoline (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

-

Heat the mixture to reflux at 110 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-methylquinoline.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of this compound

A procedure for a similar synthesis is described for 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde.[19]

-

In a round-bottom flask, dissolve 2-chloro-4-methylquinoline (1.0 eq) in dimethylformamide (DMF).

-

Add piperazine (2.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final product, this compound.

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods to confirm their identity and purity.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 2-Chloro-4-methylquinoline | 8.05 (d, 1H), 7.85 (d, 1H), 7.65 (t, 1H), 7.45 (t, 1H), 7.30 (s, 1H), 2.60 (s, 3H) | 150.5, 148.0, 145.2, 130.1, 129.5, 127.8, 126.5, 124.0, 122.1, 18.5 | [M+H]+ calc. for C₁₀H₈ClN: 177.03; found: 177.1 |

| This compound | 7.90 (d, 1H), 7.70 (d, 1H), 7.50 (t, 1H), 7.20 (t, 1H), 6.80 (s, 1H), 3.80 (t, 4H), 3.00 (t, 4H), 2.50 (s, 3H) | 158.0, 148.5, 145.0, 129.8, 129.0, 125.5, 123.0, 121.0, 108.0, 52.5, 46.0, 18.8 | [M+H]+ calc. for C₁₄H₁₇N₃: 227.14; found: 228.15 |

Note: The spectral data presented are predicted values and should be confirmed by experimental analysis.[1][2][20][21][22]

Conclusion

This guide has outlined a robust and versatile synthetic strategy for the preparation of novel this compound derivatives. The presented two-step approach, combining a classical quinoline synthesis with a modern functionalization technique, provides a reliable pathway for accessing these valuable compounds. The detailed experimental protocols and characterization data serve as a practical resource for researchers in the field of synthetic and medicinal chemistry. The modularity of this synthetic route allows for the generation of a diverse library of analogues for further investigation in drug discovery programs.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 18. Gould-Jacobs Reaction [drugfuture.com]

- 19. Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. impactfactor.org [impactfactor.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Molecular Targets for 4-Methyl-2-piperazin-1-yl-quinoline

This guide provides a comprehensive, technically-grounded framework for the in silico identification of protein targets for the novel compound 4-Methyl-2-piperazin-1-yl-quinoline. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of methods to explain the strategic rationale behind constructing a multi-faceted computational workflow. Our approach is rooted in the principle of methodological orthogonality—the convergence of evidence from distinct computational strategies—to build a robust, high-confidence profile of a compound's likely biological interactions.

Preamble: The Rationale for a Multi-Pronged In Silico Strategy

In modern drug discovery, identifying the molecular target of a bioactive compound is a critical step that illuminates its mechanism of action, potential for therapeutic application, and possible off-target liabilities.[1] The process, often termed "target fishing" or "reverse pharmacology," can be dramatically accelerated and de-risked through computational methods before committing to resource-intensive experimental validation.[2][3]

The subject of our investigation, this compound, is a synthetic small molecule. Its structure can be found in public databases like PubChem under the Chemical Identifier (CID) 598754.[4] The quinoline core is a well-established scaffold in medicinal chemistry, present in numerous compounds with diverse activities, including anti-cancer and anti-malarial agents.[5] The piperazine moiety is also a common pharmacophore, frequently associated with activity at G-protein coupled receptors (GPCRs) and ion channels.[6][7][8] This existing knowledge provides a fertile ground for hypothesis generation but requires a systematic approach to pinpoint specific targets with confidence.

Our strategy is built on the integration of three pillars of computational target prediction: ligand-based similarity, structure-based interaction modeling, and machine learning-driven pattern recognition. By demanding consensus from these orthogonal approaches, we mitigate the inherent limitations of any single method and significantly increase the predictive power of our final hypothesis.

Part 1: The Computational Workflow: From Compound to Candidate Targets

The entire process is designed as a logical funnel, starting with broad, rapid screening methods and progressively moving towards more computationally intensive and specific analyses.

Caption: Overall workflow for in silico target prediction.

Step 1: Query Molecule Preparation and Characterization

Causality: The quality of all downstream predictions is contingent upon an accurate and energetically favorable representation of the query molecule. A 2D representation is insufficient for methods that rely on shape, electrostatics, and 3D interactions.

Protocol:

-

Obtain Canonical Representation: Retrieve the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a reliable database such as PubChem.[4][9][10][11][12]

-

SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2C

-

-

2D to 3D Conversion: Utilize a computational chemistry toolkit (e.g., Open Babel) to convert the 2D SMILES string into a 3D structure.

-

Protonation and Tautomeric State Assignment: Assign the most probable protonation state at a physiological pH of 7.4. The piperazine moiety is a key consideration here.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step resolves any steric clashes or unnatural bond angles from the initial conversion.

Data Presentation: Physicochemical Properties

| Property | Value | Significance |

| Molecular Formula | C14H17N3 | Basic chemical identity. |

| Molecular Weight | 227.31 g/mol | Falls within the "drug-like" range. |

| XLogP3 | 2.5 | Indicates good membrane permeability. |

| H-Bond Donors | 1 | The secondary amine in the piperazine ring. |

| H-Bond Acceptors | 3 | The two nitrogen atoms in the quinoline and piperazine rings. |

Data sourced from PubChem CID 598754.[4]

Step 2: Ligand-Based Target Prediction via Similarity Principle

Causality: This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological activities.[13] By identifying known bioactive compounds that are structurally analogous to our query, we can infer its potential targets.

Protocol: Using an Integrated Web Server

-

Platform Selection: Utilize a comprehensive, user-friendly web server like SwissTargetPrediction, which screens the query against a curated library of known ligands from databases like ChEMBL.[14][15][16][17][18]

-

Job Submission: Input the SMILES string of this compound into the server and select the target organism (e.g., Homo sapiens).

-

Analysis of Results: The server returns a ranked list of predicted targets based on a combined 2D and 3D similarity score to known active ligands. The results typically include the target class, the probability of interaction, and links to the known ligands driving the prediction.

Data Presentation: Exemplar SwissTargetPrediction Output

| Target Class | Target Name | UniProt ID | Probability | Known Actives (ChEMBL) |

| Kinase | Epidermal growth factor receptor (EGFR) | P00533 | 0.15 | 150 |

| GPCR | Dopamine D2 Receptor (DRD2) | P14416 | 0.12 | 120 |

| Protease | Thrombin (F2) | P00734 | 0.09 | 85 |

| Ion Channel | Potassium voltage-gated channel subfamily H member 2 (hERG) | Q12809 | 0.08 | 75 |

| Note: This is a representative table. Actual results may vary. |

Trustworthiness: This method's reliability is directly tied to the size and diversity of the underlying ligand database. A prediction is stronger if it is supported by multiple, structurally diverse known ligands.

Step 3: Structure-Based Target Prediction via Reverse Docking

Causality: This method moves from ligand similarity to direct physical interaction modeling. It computationally "tests" the binding of our query molecule against a large panel of 3D protein structures, hypothesizing that a strong, energetically favorable binding prediction indicates a potential interaction.[2][19]

Protocol:

-

Ligand Preparation: Use the energy-minimized 3D structure from Step 1.

-

Target Database Preparation: Select a pre-compiled and curated database of high-quality, druggable protein structures (e.g., the PDBbind refined set). Each structure's binding site must be clearly defined.

-

Automated Docking Workflow: Employ a validated docking program (e.g., Glide, AutoDock Vina) to systematically dock the query ligand into the active site of every protein in the database.[20][21][22][23][24] This is a computationally intensive process.

-

Scoring and Ranking: Each protein-ligand "pose" is assigned a score that estimates the binding free energy. Targets are then ranked from the most to the least favorable predicted binding affinity.

-

Pose Analysis (Critical): Manually inspect the top-ranked docking poses. A credible prediction requires not just a good score, but also a physically plausible binding mode, characterized by well-formed hydrogen bonds, hydrophobic packing, and favorable electrostatic interactions.

Caption: Workflow for the reverse docking protocol.

Data Presentation: Exemplar Reverse Docking Results

| Rank | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| 1 | c-Src Kinase | 2SRC | -9.8 | H-bond with hinge region Met341 |

| 2 | Acetylcholinesterase | 4EY7 | -9.5 | Pi-cation stack with Trp86 |

| 3 | Beta-2 adrenergic receptor | 2RH1 | -9.2 | Salt bridge with Asp113 |

| Note: This is a representative table. Scores and interactions are hypothetical examples. |

Step 4: Machine Learning and AI-Based Prediction

Causality: Machine learning (ML) and deep learning models can identify complex, non-linear relationships between chemical structures and biological activity that may be missed by simpler similarity or docking methods.[25][26][27] These models are trained on vast datasets of known drug-target interactions (DTIs).[1][28]

Protocol:

-

Feature Extraction: The query molecule's structure is converted into a numerical representation (a "fingerprint" or graph embedding). Protein targets are similarly represented by their amino acid sequence or structural properties.

-

Model Application: These numerical representations are fed into a pre-trained deep learning model (e.g., a graph convolutional network or transformer model) that has learned the patterns of interaction.

-

Prediction Output: The model outputs a probability score for the interaction between the query molecule and a large array of potential protein targets.

Trustworthiness: The predictive power of these models is highly dependent on the quality and scope of their training data. It is crucial to use models that have been rigorously validated on external datasets and to be aware of their applicability domain (i.e., whether the query molecule is sufficiently similar to the types of molecules the model was trained on).

Part 2: Synthesis, Hypothesis Generation, and the Path to Validation

Step 5: Consensus Scoring and Pathway Analysis

Causality: The most robust predictions are those that appear across multiple, independent lines of computational evidence. A target predicted by ligand similarity, favorable docking, and a machine learning model is a significantly higher-confidence candidate than one predicted by a single method alone.

Protocol:

-

Aggregate Data: Collate the ranked target lists from the ligand-based (Step 2), structure-based (Step 3), and ML-based (Step 4) analyses into a single master table.

-

Identify Consensus Hits: Assign a higher priority to targets that appear in the top results of two or more methods. For example, if EGFR is a top hit in SwissTargetPrediction and also shows a top docking score, it becomes a high-priority candidate.

-

Biological Pathway Enrichment: Input the list of high-confidence consensus targets into a pathway analysis tool (e.g., KEGG, Reactome). This analysis can reveal if the predicted targets are functionally related and converge on a specific signaling pathway (e.g., the MAPK signaling pathway for multiple kinases). This adds a layer of biological plausibility to the predictions.

Caption: Data integration and hypothesis generation workflow.

Step 6: The Imperative of Experimental Validation

Recommended Validation Strategy:

-

Biochemical Assays: For the top 1-3 high-confidence targets, perform direct binding or functional assays.

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a physical interaction and determine binding affinity (KD).

-

Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase), perform an in vitro activity assay to determine if the compound inhibits or activates it (IC50/EC50).

-

-

Cell-Based Assays: If a direct interaction is confirmed, progress to cell-based models. Assess the compound's effect on a cellular pathway known to be modulated by the target protein (e.g., measuring phosphorylation of a downstream substrate for a kinase inhibitor).

Conclusion

This guide has outlined a rigorous, multi-modal in silico workflow for identifying the molecular targets of this compound. By integrating ligand-based, structure-based, and machine learning approaches, we construct a layered evidence model that elevates predictions from mere speculation to well-reasoned, testable hypotheses. This self-validating system, where orthogonal methods must converge on a consensus, provides the highest degree of confidence possible before engaging in the critical, and final, step of experimental validation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. This compound | C14H17N3 | CID 598754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines [ouci.dntb.gov.ua]

- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChem - Wikipedia [en.wikipedia.org]

- 10. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 15. academic.oup.com [academic.oup.com]

- 16. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 17. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 23. researchgate.net [researchgate.net]

- 24. learn.schrodinger.com [learn.schrodinger.com]

- 25. A review of machine learning-based methods for predicting drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. revistas.unir.net [revistas.unir.net]

- 27. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Anticancer Assays with 4-Methyl-2-piperazin-1-yl-quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In the field of oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit cancer cell proliferation and induce programmed cell death through diverse mechanisms.[2][3] These mechanisms often involve targeting fundamental cellular processes such as DNA replication, cell division, and survival signaling pathways.[3]

This document provides a comprehensive guide for the initial in vitro characterization of a novel quinoline derivative, 4-Methyl-2-piperazin-1-yl-quinoline. While specific data for this particular compound is not yet widely available, the protocols outlined herein are based on established methodologies for evaluating compounds of this class. We will proceed with the hypothesis that, like other quinoline derivatives, this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis.[4][5]

This guide will detail a logical, multi-stage workflow designed to first establish the cytotoxic potential of the compound and then to elucidate its fundamental mechanism of action.

Experimental Workflow Overview

A systematic approach is crucial to characterize the anticancer properties of a novel compound. The following workflow provides a robust framework for initial screening and subsequent mechanistic studies.

Caption: A logical workflow for the in vitro evaluation of a novel anticancer compound.

Stage 1: Primary Cytotoxicity Assessment (SRB Assay)

Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[6] It is a reliable method for assessing cytotoxicity and has the advantage of being independent of the cell's metabolic state, which can sometimes interfere with results from tetrazolium-based assays like MTT.[5] The assay involves fixing cells with trichloroacetic acid (TCA), staining the cellular proteins with SRB, and then solubilizing the bound dye for quantification.[6][7]

Recommended Cell Lines and Seeding Densities

The selection of a diverse panel of cancer cell lines is critical for evaluating the breadth of a compound's activity. The following are commonly used lines representing different cancer types.

| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |

| A549 | Lung Carcinoma | 5,000 - 8,000[8][9] |

| MCF-7 | Breast Adenocarcinoma | 10,000[8] |

| HCT-116 | Colorectal Carcinoma | 20,000[8] |

| HeLa | Cervical Cancer | 5,000 - 10,000[10] |

Note: These densities are a starting point and should be optimized for your specific laboratory conditions to ensure cells are in an exponential growth phase during the treatment period.

Protocol: Sulforhodamine B (SRB) Assay

Materials:

-

96-well flat-bottom microtiter plates

-

Selected cancer cell lines

-

Complete culture medium

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Multichannel pipette

-

Microplate reader (absorbance at 510-540 nm)

Procedure:

-

Cell Seeding: Seed 100 µL of cell suspension per well in 96-well plates at the pre-determined optimal density. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used for the compound). Incubate for 48-72 hours.[7]

-

Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[11]

-

Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[6] Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[5]

-

Solubilization: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.[6] Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

-

Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at approximately 510 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Mean OD of Treated Cells - Mean OD of Blank) / (Mean OD of Vehicle Control - Mean OD of Blank) ] x 100 Plot the percentage of growth inhibition against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.

Stage 2: Mechanistic Analysis - Cell Cycle Perturbation

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.[4] Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[12][13]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

6-well plates

-

Selected cancer cell lines

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)[13]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[14] Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[13] Discard the ethanol and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing RNase A (100 µg/mL) and PI (50 µg/mL) in PBS.[2][13]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample. Use a dot plot of the PI signal area versus width to exclude doublets and aggregates from the analysis.[14]

Data Analysis: The DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). The software deconvolutes the histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests a compound-induced cell cycle arrest at that checkpoint.

Stage 3: Apoptosis Induction and Confirmation

Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[14] It is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of executioner caspases (caspase-3 and -7).[3] We will use two complementary assays to confirm apoptosis.

Caption: A dual-assay approach for the robust detection and confirmation of apoptosis.

Protocol 1: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[3][15] Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable cells but can penetrate cells with compromised membranes, characteristic of late apoptosis or necrosis.[15]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Treated and control cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest approximately 1-5 x 10⁵ cells by centrifugation.[1]

-

Washing: Wash cells once with cold PBS and carefully discard the supernatant.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1][16]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]

-

Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[1]

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[1]

-

Upper-Left (Annexin V- / PI+): Necrotic cells.

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 2: Caspase-Glo® 3/7 Assay

Principle: The activation of caspase-3 and caspase-7 is a hallmark of apoptosis.[17] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[17] When this substrate is cleaved by active caspase-3/7, it releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[18][19]

Materials:

-

Caspase-Glo® 3/7 Assay System (e.g., from Promega)

-

White-walled 96-well plates

-

Treated and control cells

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the SRB assay. The final volume in each well should be 100 µL.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

-

Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[20]

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity. A significant increase in luminescence indicates the induction of apoptosis.

Hypothetical Signaling Pathway

Based on the known mechanisms of similar quinoline derivatives, this compound may induce apoptosis by disrupting key cellular processes, potentially leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Caption: A potential mechanism of action for a novel quinoline-based anticancer agent.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]